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Compound of Interest

Compound Name: Boc-3,5-diiodo-L-tyrosine

Cat. No.: B558194

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and
application of N-Boc-3,5-diiodo-L-tyrosine, a critical building block in peptide synthesis and
drug discovery. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group allows for
the selective incorporation of the bulky, functionalized diiodotyrosine residue into peptide
sequences, which is of significant interest for developing novel therapeutics, radiolabeled
tracers, and tools for chemical biology.

Introduction to Boc-Protected Diiodotyrosine

3,5-Diiodo-L-tyrosine (DIT) is a naturally occurring amino acid that serves as a fundamental
precursor in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1]
In the realm of medicinal chemistry and peptide science, the incorporation of DIT into peptides
can impart unique properties, including conformational constraints, increased metabolic
stability, and the potential for halogen bonding. Furthermore, the presence of iodine atoms
provides a handle for radiolabeling, making DIT-containing peptides valuable in diagnostic
imaging.

To successfully incorporate DIT into a growing peptide chain during solid-phase peptide
synthesis (SPPS), its a-amino group must be temporarily protected to prevent unwanted side
reactions. The Boc group is a cornerstone of one of the two primary SPPS strategies (Boc/Bzl
and Fmoc/tBu). It is stable under a range of conditions but can be cleanly removed with
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moderate acid, typically trifluoroacetic acid (TFA), ensuring the integrity of most other protecting

groups used for amino acid side chains.[2]

Synthesis of N-Boc-3,5-diiodo-L-tyrosine

The synthesis of N-Boc-3,5-diiodo-L-tyrosine is most effectively achieved through a two-step
process: first, the protection of the a-amino group of L-tyrosine with the Boc anhydride,
followed by the regioselective iodination of the aromatic ring.

Step 1: Boc Protection

L-Tyrosine

Boc)20, K2C03
Dioxane/H20

Boc-L-Tyrosine

Step 2: Di-iodination
Boc-L-Tyrosine

odine Monochloride (ICI)
Ag. NH3

N-Boc-3,5-diiodo-L-tyrosine

Click to download full resolution via product page
Synthesis workflow for N-Boc-3,5-diiodo-L-tyrosine.

Experimental Protocols

Protocol 2.1.1: Synthesis of N-Boc-L-tyrosine[3]
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 In aflask, dissolve potassium carbonate (K2COs, 9.12 g, 66.0 mmol) in a 1:1 mixture of
deionized water and dioxane (100 mL).

e Cool the solution to 0°C in an ice bath.
e Add L-tyrosine (4.00 g, 22.0 mmol) to the cooled solution with stirring.

e Add a solution of di-tert-butyl dicarbonate ((Boc)20, 4.80 g, 22.0 mmol) in dioxane (30 mL)
dropwise to the reaction mixture.

 Allow the reaction to warm to room temperature and stir overnight.
e The next day, add deionized water (100 mL) to the mixture.

o Carefully acidify the solution to pH 4 by the dropwise addition of a saturated aqueous
solution of potassium bisulfate (KHSOa).

o Extract the product into ethyl acetate (3 x 100 mL).

o Combine the organic layers, dry over anhydrous magnesium sulfate (MgSQOa), filter, and
remove the solvent under reduced pressure.

e The product, N-Boc-L-tyrosine, is obtained as a yellow oil and can be used in the next step
without further purification.

Protocol 2.1.2: Synthesis of N-Boc-3,5-diiodo-L-tyrosine (Adapted from the iodination of L-
tyrosine[4])

Dissolve N-Boc-L-tyrosine (e.g., 5.62 g, 20.0 mmol) in dilute aqgueous ammonia in a reaction
flask and cool the solution to below 5°C in an ice bath.

e Slowly add a solution of iodine monochloride (ICl, 2.0 equivalents) dropwise to the vigorously
stirred reaction mixture. Maintain the temperature below 5°C throughout the addition.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, quench any excess ICI by adding a small amount of aqueous sodium
thiosulfate solution until the characteristic iodine color disappears.
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o Carefully acidify the reaction mixture with dilute hydrochloric acid (HCI) to a pH of

approximately 5-6 to precipitate the product.

o Collect the white to off-white precipitate by filtration.

e Wash the product thoroughly with cold deionized water and dry under vacuum.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for the synthesis and the

physical properties of the key compounds.

Table 1. Synthesis Reaction Data

. Starting Key Typical Referenc
Step Reaction . Solvent ]
Material Reagents Yield e

Boc ) (Boc):20, Dioxane /
1 ) L-Tyrosine 94% [3]

Protection K2COs3 H20

) lodine

Di- N-Boc-L- ~Aqueous >80%
2 o ) Monochlori ) [4]

iodination tyrosine q NHs (estimated)

e

Table 2: Physical and Spectroscopic Characterization Data
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Optical
) Key 'H Key 3C
Molecular ] Rotation
Compoun Molecular . Melting NMR NMR
Weight ( . [a]?°D . .
d Formula Point (°C) Signals (0 Signals (o
g/mol ) (c=1,
. ppm) ppm)
Dioxane)
7.19 (d,
177.0,
2H), 6.90
157.7,
-11.0° (d, 2H),
. 133.5,
L-Tyrosine CoH11NOs 181.19 >300 (dec.) (c=5,5M 3.94 (t, 1295
HCI) 1H), 3.20-
118.6,
3.05 (m,
58.8, 38.3
2H)
7.03 (d,
174.2,
2H), 6.70
157.5,
(d, 2H),
+3.0° (c=2, 157.4,
N-Boc-L- ] 4.28 (m,
) C14H1oNOs  281.30 133-135 Acetic 131.4,
tyrosine ] 1H), 3.04-
Acid) 116.3,
2.81 (m,
80.7,57.1,
2H), 1.39
37.7,28.6
(s, 9H)
176.7,
7.62 (s, 155.0
. 2H), 3.84 (est.),
3,5-Diiodo-
_ CoHol2NOs  432.98 204 (dec.)  N/A (t, 1H), 142.4,
L-tyrosine
3.08-2.84 138.0
(m, 2H) (est.), 91.0,
58.8, 36.9
~7.9 (s,
~174,
2H), ~4.3
~157,
N-Boc-3,5- (m, 1H),
. Ci14H1712N ~155,
diiodo-L- 533.09 168-171 +40.0°+1° ~3.1-2.9
. Os ~143, ~91,
tyrosine (m, 2H),
~81, ~57,
1.40 (s,
~37,~28.6
9H)
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*Note: NMR data for L-Tyrosine and 3,5-Diiodo-L-tyrosine are from experimental values in D20
or DMSO.[1][5][6] Data for N-Boc-L-tyrosine is from experimental values in CDsOD.[3] Data for
the final product, N-Boc-3,5-diiodo-L-tyrosine, is predicted based on the combination of

known shifts and supplier data.[7] Actual values may vary based on solvent and experimental
conditions.

Application in Solid-Phase Peptide Synthesis
(SPPS)

N-Boc-3,5-diiodo-L-tyrosine is a valuable reagent for incorporation into peptides using the
Boc/Bzl SPPS strategy. The general cycle involves the selective deprotection of the N-terminal
Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-
protected amino acid.
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General cycle for incorporating Boc-diiodotyrosine in SPPS.

Experimental Protocols

Protocol 3.1.1: N-terminal Boc Deprotection[1][8]

+ Swell the peptide-resin in dichloromethane (DCM).
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o Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
« Filter the solution.
e Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

 Filter and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to
remove residual acid.

Protocol 3.1.2: Neutralization[1][8]

Wash the peptide-resin with N,N-dimethylformamide (DMF) (3x).

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF or DCM.

Agitate for 5 minutes and filter. Repeat this step.

Wash the resin with DMF (3x) to remove excess base.
Protocol 3.1.3: Coupling of N-Boc-3,5-diiodo-L-tyrosine[3][9][10]

Due to the steric bulk of the diiodo-tyrosine side chain, a highly efficient coupling reagent such
as HBTU or HATU is recommended to ensure complete reaction.

In a separate vessel, pre-activate N-Boc-3,5-diiodo-L-tyrosine (2-4 equivalents relative to
resin loading) by dissolving it with an equimolar amount of HBTU (or HATU) in DMF.

o Add DIEA (2 equivalents relative to the amino acid) to the activation mixture.
e Immediately add the activated amino acid solution to the neutralized peptide-resin.

o Agitate the mixture at room temperature for 1-4 hours. Longer coupling times may be
necessary for this sterically hindered residue.[9]

e Monitor the reaction for the disappearance of free amines using a qualitative method like the
Kaiser test.[8] If the test is positive, a second coupling may be required.
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e Once coupling is complete, filter the solution and wash the resin thoroughly with DMF (3-5x)
and DCM (3-5x).

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the
solid support and remove any side-chain protecting groups. In the Boc/Bzl strategy, this is
typically achieved with strong, anhydrous acids like hydrogen fluoride (HF) or
trifluoromethanesulfonic acid (TFMSA).[11] This step must be performed with appropriate
safety precautions and specialized equipment. Scavengers (e.g., anisole, p-cresol) are added
to the cleavage cocktail to trap reactive carbocations generated during deprotection, preventing
side reactions with sensitive residues like tryptophan and methionine.[11]

Biological Context: The Role of Diiodotyrosine

Diiodotyrosine is not merely a synthetic tool; it is a key node in thyroid hormone biosynthesis.
Understanding this pathway provides context for the biological relevance of this amino acid and
its derivatives. The process occurs in the thyroid gland's follicular cells.
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Role of diiodotyrosine in thyroid hormone biosynthesis.
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lodide from the bloodstream is actively transported into the follicle cells and then into the
colloid. There, thyroid peroxidase (TPO) oxidizes iodide and incorporates it into tyrosine
residues on the thyroglobulin protein, first forming monoiodotyrosine (MIT) and then
diiodotyrosine (DIT).[3] TPO then catalyzes the coupling of these precursors: two DIT
molecules couple to form T4, and one MIT and one DIT molecule couple to form T3.[1] This
biological pathway highlights the fundamental importance of the diiodotyrosine structure in
endocrinology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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